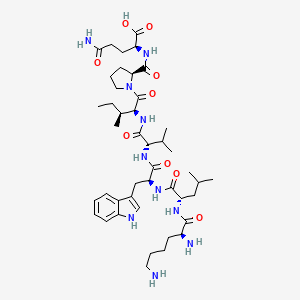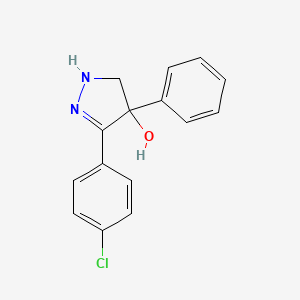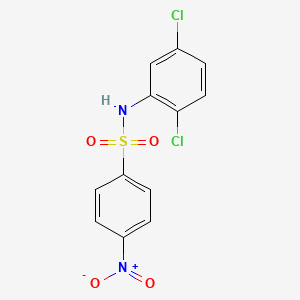
Tridecanoic acid, 2-hydroxy-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by a hydroxy group attached to the second carbon of the tridecanoic acid chain, specifically in the (2R) configuration . It is a member of the hydroxy fatty acids family and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxytridecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tridecanoic acid using appropriate oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce the hydroxy group at the desired position .
Industrial Production Methods
Industrial production of 2-hydroxytridecanoic acid often involves biotechnological processes. For example, certain strains of Bacillus sp. have been reported to produce this compound naturally. The isolation and purification of 2-hydroxytridecanoic acid from these bacterial cultures involve techniques such as column chromatography and multidimensional liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Acid chlorides or alcohols in the presence of a catalyst can facilitate esterification or etherification.
Major Products Formed
Oxidation: Formation of 2-ketotridecanoic acid.
Reduction: Formation of tridecanol.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
2-hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a fungal metabolite and its interactions with other biological molecules.
Medicine: Investigated for its antimicrobial properties, particularly against plant and human pathogens.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-hydroxytridecanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition can lead to the modulation of inflammatory responses and other cellular processes . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
2-hydroxytridecanoic acid can be compared with other hydroxy fatty acids such as:
2-hydroxytetradecanoic acid: Similar structure but with a longer carbon chain.
2-hydroxyhexadecanoic acid: Another hydroxy fatty acid with a different chain length.
2-hydroxyoctadecanoic acid: Known for its use in the synthesis of complex lipids.
The uniqueness of 2-hydroxytridecanoic acid lies in its specific chain length and the (2R) configuration, which can influence its physical and chemical properties, as well as its biological activity .
Propriétés
Numéro CAS |
405552-38-7 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
(2R)-2-hydroxytridecanoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)/t12-/m1/s1 |
Clé InChI |
KCEUZVYQPROALO-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


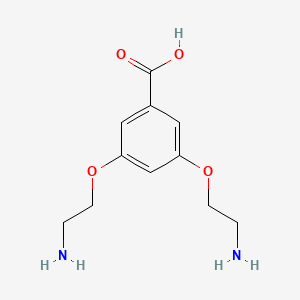
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
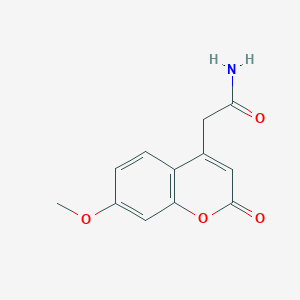

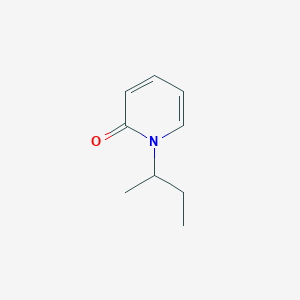

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
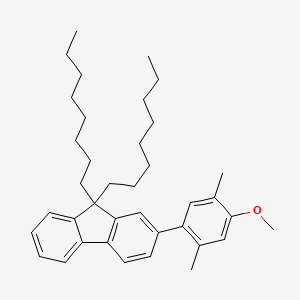
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

